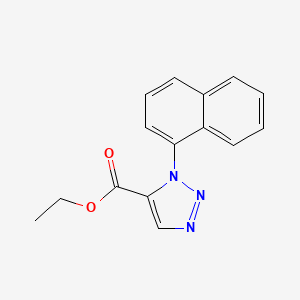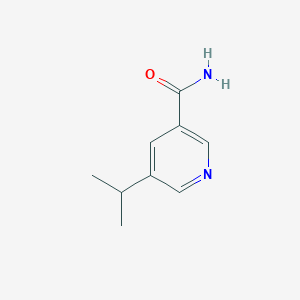![molecular formula C40H20Cl2CuI2N2O6 B13653337 Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) CAS No. 63717-32-8](/img/structure/B13653337.png)
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) is a complex compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes copper ions coordinated with naphthalen-2-olate ligands that are further substituted with chloro and iodoquinolinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
準備方法
The synthesis of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) typically involves the reaction of copper salts with the appropriate ligands under controlled conditions. The synthetic route may include the following steps:
Ligand Preparation: Synthesis of 1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate ligands through a series of organic reactions involving halogenation, esterification, and coupling reactions.
Complex Formation: Reaction of the prepared ligands with copper(II) salts (e.g., copper sulfate or copper chloride) in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: Isolation and purification of the resulting complex through recrystallization or chromatography techniques
化学反応の分析
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The chloro and iodo groups on the ligands can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, altering its chemical properties and reactivity
科学的研究の応用
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions, facilitating various transformations such as cross-coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Explored for its therapeutic properties, including its role in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic and optical properties
作用機序
The mechanism of action of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) involves its interaction with molecular targets, such as enzymes and DNA. The compound can bind to these targets through coordination bonds, leading to the inhibition of enzymatic activity or the induction of DNA damage. The presence of copper ions also facilitates the generation of reactive oxygen species (ROS), which can further enhance its biological activity by inducing oxidative stress in cells .
類似化合物との比較
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) can be compared with other copper complexes, such as:
Copper(II) sulfate: A common copper salt used in various applications, but lacks the specific functional groups present in the compound of interest.
Copper(II) acetate: Another widely used copper complex with different ligands, leading to distinct chemical properties and reactivity.
Copper(II) chloride: Similar in terms of the copper center but differs in ligand structure, affecting its overall behavior and applications
特性
CAS番号 |
63717-32-8 |
|---|---|
分子式 |
C40H20Cl2CuI2N2O6 |
分子量 |
1012.9 g/mol |
IUPAC名 |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
InChIキー |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)








![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)



